molecular formula C12H15NS2 B14892856 n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine

n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine

Cat. No.: B14892856
M. Wt: 237.4 g/mol
InChI Key: NRNNVOAZQIXUKB-UHFFFAOYSA-N
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Description

n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine: is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle. Compounds containing thiophene rings are known for their stability and are often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Alkylation: The methyl group can be introduced via alkylation reactions using methyl halides.

    Amination: The amine group can be introduced through nucleophilic substitution reactions using amine sources.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst use to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine: can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler compound with a single thiophene ring.

    2-Aminothiophene: Contains an amine group attached to the thiophene ring.

    5-Methylthiophene: A thiophene ring with a methyl substituent.

Uniqueness

n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine: is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other thiophene derivatives.

Properties

Molecular Formula

C12H15NS2

Molecular Weight

237.4 g/mol

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-2-thiophen-2-ylethanamine

InChI

InChI=1S/C12H15NS2/c1-10-4-5-12(15-10)9-13-7-6-11-3-2-8-14-11/h2-5,8,13H,6-7,9H2,1H3

InChI Key

NRNNVOAZQIXUKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNCCC2=CC=CS2

Origin of Product

United States

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